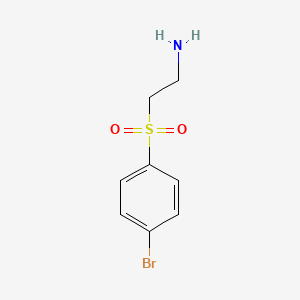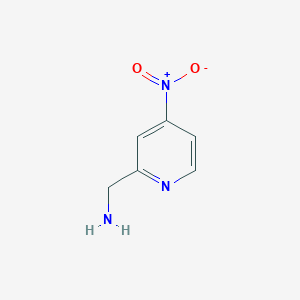
2-(4-Bromobenzenesulfonyl)ethan-1-amine
Descripción general
Descripción
2-(4-Bromobenzenesulfonyl)ethan-1-amine is a chemical compound with the CAS Number: 771584-35-1 . It has a molecular weight of 264.14 and its IUPAC name is 2-[(4-bromophenyl)sulfonyl]ethanamine . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-(4-Bromobenzenesulfonyl)ethan-1-amine is 1S/C8H10BrNO2S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4H,5-6,10H2 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
2-(4-Bromobenzenesulfonyl)ethan-1-amine is a powder that is stored at room temperature . More specific physical and chemical properties were not found in the retrieved data.Aplicaciones Científicas De Investigación
Supramolecular Complexes Formation : Di(4-bromobenzenesulfonyl)amine (DBBSA) has been used to co-crystallize with different molecules like pyridine-N-oxide, dimethyl formamide, and 1,3-dimethylurea. This forms supramolecular complexes with specific molecular arrangements, such as lamellar layers and polar regions, which are important for understanding molecular interactions (Hamann, Henschel, Lange, Moers, Blaschette, & Jones, 2002).
Solid-Phase Synthesis : It's also involved in solid-phase synthesis, particularly as a key intermediate in various chemical transformations. This includes its use in generating diverse privileged scaffolds and facilitating unusual rearrangements (Fülöpová & Soural, 2015).
Intramolecular Arylation : The use of derivatives like 2-Nitrobenzenesulfonamides, which are similar in functional group structure to 2-(4-Bromobenzenesulfonyl)ethan-1-amine, demonstrates the utility in intramolecular arylation. This process is crucial for synthesizing fused nitrogenous heterocycles, which are integral components in many drugs (Schütznerová & Krchňák, 2017).
Molecular Dynamics Simulation : In studies related to corrosion inhibition, similar compounds like 2-amino-4-(4-bromophenyl)-thiazole have been used. These studies involve quantum chemical parameters and molecular dynamics simulations, highlighting the role of such compounds in material science and corrosion research (Kaya et al., 2016).
Diverse Chemical Synthesis : It has been involved in the synthesis of complex chemical structures like polysubstituted allylic amine and various calix[4]arenes. These synthesis processes showcase the adaptability of such compounds in creating varied molecular structures (Mei-hua, 2009; Sharma & Gutsche, 1999).
Bromination in Organic Chemistry : As part of the process of bromination in organic compounds, related compounds like N,N′-Dibromo-N,N′-1,2-ethane diyl bis(2,5-dimethyl benzene sulphonyl)amine have been used as efficient brominating agents. This highlights its role in facilitating specific reactions in organic synthesis (Khazaei, Vaghei, & Karkhanei, 2002).
Safety and Hazards
This compound is associated with several hazard statements including H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
2-(4-bromophenyl)sulfonylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4H,5-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBDHNFPJMRHII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCN)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(R)-alpha-Methylbenzyl]-1H-imidazole-5-carboxylic acid isopropyl ester](/img/structure/B3154076.png)







![[2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine](/img/structure/B3154121.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B3154140.png)
